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Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080

This technical support center provides researchers, scientists, and drug development
professionals with essential information for conducting preclinical studies with IMM-01, a novel
SIRPa-Fc fusion protein targeting the CD47-SIRPa signaling pathway. Our goal is to enhance
the translational relevance of your preclinical data by providing detailed protocols,
troubleshooting guides, and key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of IMM-01?

Al: IMM-01 is a recombinant human SIRPa-IgG1 Fc fusion protein that exerts a dual anti-
tumor effect. It competitively blocks the interaction between CD47 on tumor cells and SIRPa on
macrophages, thereby inhibiting the "don't eat me" signal. Simultaneously, its Fc fragment
engages activating Fcy receptors (FcyRs) on macrophages, delivering an "eat me" signal. This
dual action promotes antibody-dependent cellular phagocytosis (ADCP) of tumor cells.[1][2]

Q2: What are the key advantages of IMM-01 over other CD47-targeting agents?

A2: A key differentiating feature of IMM-01 is its minimal binding to human red blood cells
(RBCs).[3] This is a significant advantage as it reduces the risk of on-target anemia, a common
and serious side effect observed with some anti-CD47 monoclonal antibodies. This favorable
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safety profile allows for higher dosing without the need for a priming dose to mitigate
hematological toxicity.[4]

Q3: In which tumor types has IMM-01 shown preclinical efficacy?

A3: Preclinical studies have demonstrated robust single-agent activity of IMM-01 in
hematological malignancies, including Burkitt's lymphoma (Daudi and Raji cell lines) and acute
myeloid leukemia (HL-60 cell line).[1][2] Furthermore, IMM-01 has shown synergistic anti-tumor
effects when used in combination with other therapeutic agents in solid tumor models.[2]

Q4: What is the rationale for combining IMM-01 with HER2-targeted therapies?

A4: The combination of IMM-01 with HER2-targeted antibodies like trastuzumab is based on
the principle of enhancing ADCP. While trastuzumab opsonizes HER2-positive tumor cells,
IMM-01 blocks the CD47-SIRPa "don't eat me" signal, creating a more potent stimulus for
macrophage-mediated tumor cell engulfment. A bispecific antibody, IMM2902, targeting both
HER2 and CD47, has demonstrated superior preclinical anti-tumor activity compared to the
combination of IMM-01 and trastuzumab, highlighting the potential of this dual-targeting
strategy.[5][6]

Troubleshooting Guides
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Problem

Potential Cause(s)

Recommended Solution(s)

Low or no ADCP activity in

vitro

1. Suboptimal Effector-to-
Target (E:T) cell ratio. 2. Low
expression of CD47 on target
cells. 3. Macrophage activation
state is not optimal. 4. Issues
with the Fc receptor

engagement.

1. Optimize the E:T ratio
(typically ranging from 1:1 to
4:1). 2. Confirm high CD47
expression on target cells via
flow cytometry. 3. Use pro-
inflammatory stimuli like IFN-y
to activate macrophages. 4.
Ensure the use of human
macrophages expressing

appropriate FcyRs.

Inconsistent in vivo tumor

growth in xenograft models

1. Variability in tumor cell

implantation. 2. Health status

of the immunodeficient mice. 3.

Tumor cell line instability.

1. Ensure consistent cell
numbers and injection
volumes. Use of Matrigel can
improve tumor take rate.[7] 2.
Closely monitor animal health
and use age- and sex-matched
cohorts. 3. Use low-passage
cell lines and regularly verify

their phenotype.

Lack of in vivo efficacy despite

strong in vitro data

1. Poor tumor penetration of
IMM-01. 2. Insufficient
macrophage infiltration into the
tumor microenvironment. 3.
Presence of other
immunosuppressive signals in

the tumor microenvironment.

1. Consider alternative dosing
schedules or routes of
administration. 2. Analyze
macrophage infiltration in
tumor sections. Combination
with agents that enhance
macrophage recruitment may
be beneficial. 3. Investigate the
expression of other "don't eat
me" signals or the presence of

immunosuppressive cytokines.

Hematological toxicity

observed in vivo

1. Cross-reactivity with host
(murine) CD47. 2. Off-target

effects of high doses.

1. IMM-01 is designed for
minimal binding to human
RBCs; however, some level of

interaction with mouse cells
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might occur. Monitor
hematological parameters
closely. 2. Perform a dose-
escalation study to determine
the maximum tolerated dose
(MTD).

Data Presentation

Table 1: In Vitro Activity of IMM-01

Parameter Value Assay Cell Line
Binding Affinity to
0.4967 nM Flow Cytometry Jurkat-CSR
CD47 (EC50)
ADCP Induction Flow Cytometry-based B
0.1389 nM ) Not Specified
(EC50) Phagocytosis Assay
ADCC Induction Moderate Not Specified Not Specified
CDC Induction None Not Specified Not Specified

Data sourced from[2]

Table 2: In Vivo Efficacy of IMM-01 in Hematological Malignancy Models
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Tumor Model Cell Line Treatment Dose Outcome
Burkitt's 97.48% Tumor
_ IMM-01 o
Lymphoma Daudi 5 mg/kg Growth Inhibition
Monotherapy
Xenograft (TGI) at Day 24
Burkitt's
- IMM-01 + 100% survival at
Lymphoma Raji o 5 mg/kg (each)
) Rituximab 80 days
Orthotopic
Data sourced
from a study on
IMM-01's anti-
tumor activity.
Table 3: Preclinical Efficacy of IMM2902 (HER2xCD47 Bispecific)
Tumor Model Treatment Dose Range Outcome
Stronger anti-tumor
Human Breast Cancer o
IMM2902 3.5-10 mg/kg activity than IMM-01 +
Xenograft
trastuzumab
) Stronger anti-tumor
Human Gastric o
IMM2902 1-18 mg/kg activity than IMM-01 +

Cancer Xenograft

trastuzumab

Data sourced from[5]

[6]

Experimental Protocols
Antibody-Dependent Cellular Phagocytosis (ADCP)

Assay

This protocol is adapted from standard ADCP assay methodologies and tailored for testing a

SIRPa-Fc fusion protein like IMM-01.

1. Materials:
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o Target tumor cells (e.g., Daudi, Raji) with high CD47 expression.

» Human peripheral blood mononuclear cells (PBMCs) for macrophage differentiation.
e Macrophage colony-stimulating factor (M-CSF).

e IMM-01 and isotype control antibody.

e CFSE or other fluorescent cell labeling dye.

e FACS buffer (PBS with 2% FBS).

2. Macrophage Differentiation:

« |solate monocytes from PBMCs using CD14 magnetic beads.
e Culture monocytes in RPMI-1640 supplemented with 10% FBS and 50 ng/mL M-CSF for 5-7
days to differentiate into macrophages.

3. ADCP Assay Procedure:

o Label target cells with CFSE according to the manufacturer's protocol.

» Plate differentiated macrophages in a 96-well plate.

o Opsonize CFSE-labeled target cells with varying concentrations of IMM-01 or isotype control
for 30 minutes at 37°C.

» Add the opsonized target cells to the macrophages at an optimized Effector:Target (E:T) ratio
(e.g., 1:2).

e Co-culture for 2-4 hours at 37°C.

o Gently wash the wells to remove non-phagocytosed target cells.

e Harvest the macrophages and analyze by flow cytometry.

o Gate on the macrophage population and quantify the percentage of CFSE-positive
macrophages, indicating phagocytosis.

In Vivo Xenograft Model for Burkitt's Lymphoma
This protocol is based on established methods for Daudi and Raji xenograft models.[7][8]
1. Materials:

o Daudi or Raji lymphoma cells.

o Immunodeficient mice (e.g., NOD/SCID or NSG).
o Matrigel (optional).

e IMM-01 and vehicle control.

2. Tumor Implantation:
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e Subcutaneous model (Daudi): Inject 5-10 x 10”6 Daudi cells in PBS (optionally mixed with
Matrigel) subcutaneously into the flank of the mice.
» Orthotopic model (Raji): Inject 1-5 x 1076 Raiji cells intravenously via the tail vein.

3. Treatment and Monitoring:

e Once tumors are palpable (for subcutaneous models) or after a set period for engraftment
(for orthotopic models), randomize mice into treatment groups.

e Administer IMM-01 (e.g., 5 mg/kg) and vehicle control via intraperitoneal or intravenous
injection according to the desired schedule (e.g., twice weekly).

e Monitor tumor growth by caliper measurements (subcutaneous) or bioluminescence imaging
(if using luciferase-expressing cells).

» Monitor animal health and body weight regularly.

e At the end of the study, euthanize mice and harvest tumors and other relevant tissues for
further analysis (e.g., immunohistochemistry for macrophage infiltration).

Mandatory Visualizations

Caption: Mechanism of action of IMM-01.
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Click to download full resolution via product page

Caption: Experimental workflow for an ADCP assay.
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Caption: Troubleshooting logic for in vitro to in vivo discrepancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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imm-01-preclinical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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